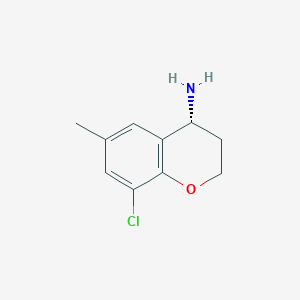
(R)-8-Chloro-6-methylchroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-8-Chloro-6-methylchroman-4-amine is a chemical compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This particular compound is characterized by the presence of a chlorine atom at the 8th position, a methyl group at the 6th position, and an amine group at the 4th position. The ® designation indicates that the compound is the right-handed enantiomer, which can have different biological activities compared to its left-handed counterpart.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Chloro-6-methylchroman-4-amine typically involves several steps:
Starting Material: The synthesis often begins with a substituted benzene derivative.
Formation of the Chroman Ring: This can be achieved through cyclization reactions, often involving the use of Lewis acids as catalysts.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Introduction of the Methyl Group: Methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Introduction of the Amine Group: Amination can be achieved through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of ®-8-Chloro-6-methylchroman-4-amine would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Types of Reactions:
Oxidation: ®-8-Chloro-6-methylchroman-4-amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Reduced amine derivatives.
Substitution Products: Alkylated or acylated amine derivatives.
科学的研究の応用
®-8-Chloro-6-methylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of ®-8-Chloro-6-methylchroman-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. For example, it might inhibit a key enzyme in a metabolic pathway, resulting in therapeutic effects.
類似化合物との比較
(S)-8-Chloro-6-methylchroman-4-amine: The left-handed enantiomer, which may have different biological activities.
8-Chloro-6-methylchroman-4-ol: A hydroxyl derivative with distinct chemical properties.
6-Methylchroman-4-amine: Lacks the chlorine atom, leading to different reactivity and applications.
Uniqueness: ®-8-Chloro-6-methylchroman-4-amine is unique due to its specific substitution pattern and chirality, which can result in unique biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
(4R)-8-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
InChIキー |
YMWFYNANVKWNEW-SECBINFHSA-N |
異性体SMILES |
CC1=CC2=C(C(=C1)Cl)OCC[C@H]2N |
正規SMILES |
CC1=CC2=C(C(=C1)Cl)OCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)


![2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)


![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)
